1-Bromo-3-(cyclopropylmethyl)-5-fluorobenzene
Description
1-Bromo-3-(cyclopropylmethyl)-5-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with a bromine atom, a fluorine atom, and a cyclopropylmethyl group
Properties
IUPAC Name |
1-bromo-3-(cyclopropylmethyl)-5-fluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF/c11-9-4-8(3-7-1-2-7)5-10(12)6-9/h4-7H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGGZWOHNUQYKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=CC(=CC(=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(cyclopropylmethyl)-5-fluorobenzene typically involves the halogenation of a suitable aromatic precursor. One common method is the bromination of 3-(cyclopropylmethyl)-5-fluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or carbon tetrachloride under controlled temperature conditions to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure cost-effectiveness and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(cyclopropylmethyl)-5-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The aromatic ring or the substituents can be reduced using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride in ether or hydrogen gas with palladium on carbon as a catalyst.
Major Products
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the bromine atom.
Oxidation: Products include hydroxylated or carbonylated benzene derivatives.
Reduction: Products include partially or fully reduced aromatic compounds.
Scientific Research Applications
1-Bromo-3-(cyclopropylmethyl)-5-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a building block for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(cyclopropylmethyl)-5-fluorobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity towards biological targets .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(cyclopropylmethyl)benzene: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1-Bromo-5-fluorobenzene: Lacks the cyclopropylmethyl group, which may influence its steric properties and interactions with other molecules.
3-(Cyclopropylmethyl)-5-fluorobenzene:
Uniqueness
1-Bromo-3-(cyclopropylmethyl)-5-fluorobenzene is unique due to the combination of its substituents, which confer specific electronic and steric properties. The presence of both bromine and fluorine atoms can enhance its reactivity in substitution reactions, while the cyclopropylmethyl group can influence its overall molecular conformation and interactions with other molecules.
Biological Activity
1-Bromo-3-(cyclopropylmethyl)-5-fluorobenzene, with the CAS number 1369880-62-5, is an organic compound that belongs to the class of halogenated benzenes. Its unique structure, featuring a bromine atom and a cyclopropylmethyl group, has garnered attention in the field of medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
- Molecular Formula : C11H13BrF
- Molecular Weight : 225.12 g/mol
- IUPAC Name : this compound
The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The bromine atom serves as a leaving group in nucleophilic substitution reactions, while the fluorine atom may enhance lipophilicity, facilitating cell membrane penetration.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties against certain bacterial strains.
- Anticancer Potential : Investigations into its cytotoxic effects have shown promise in inhibiting the growth of cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Cytotoxic effects on cancer cell lines | |
| Enzyme Inhibition | Inhibition of metabolic enzymes |
Table 2: Toxicity Data
| Test Type | Organism | Dose/Concentration | Observed Effect |
|---|---|---|---|
| Acute Oral Toxicity | Rats | LD50 = 2700 mg/kg | Tremors, weight loss |
| Inhalation Toxicity | Rats | LC50 = 18000 mg/m³ | Lethargy, tremors |
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant inhibition of cell proliferation at micromolar concentrations, particularly in breast cancer cells. The study highlighted the potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited moderate antibacterial effects, suggesting its potential use in developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
